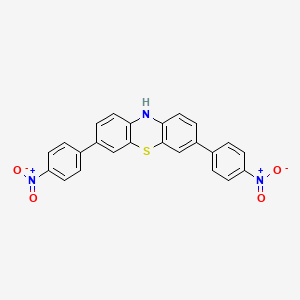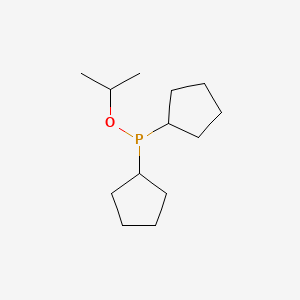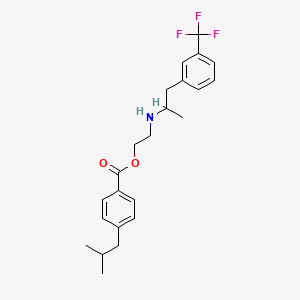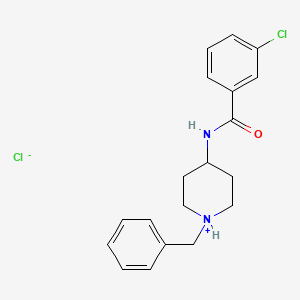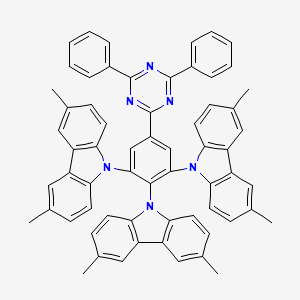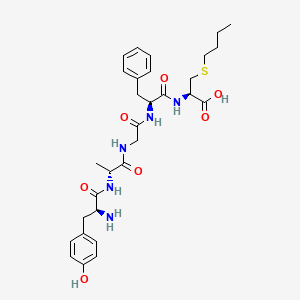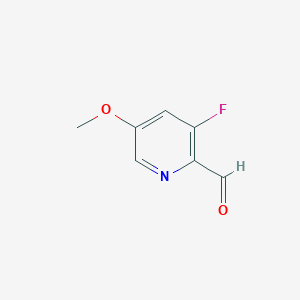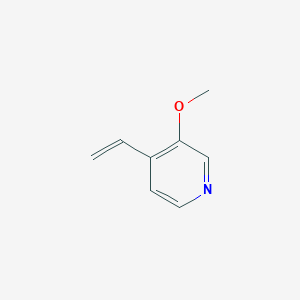![molecular formula C20H27NO5S B13779775 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- CAS No. 68189-33-3](/img/structure/B13779775.png)
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a sulfonic acid group, a hydroxy group, and an amide linkage with a decyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids, amides, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is unique due to its specific structural features, including the long decyl chain and the combination of sulfonic acid, hydroxy, and amide groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
68189-33-3 |
|---|---|
Formule moléculaire |
C20H27NO5S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
7-(decanoylamino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H27NO5S/c1-2-3-4-5-6-7-8-9-20(23)21-16-10-11-18-15(12-16)13-17(14-19(18)22)27(24,25)26/h10-14,22H,2-9H2,1H3,(H,21,23)(H,24,25,26) |
Clé InChI |
XMKRRRYSJWEMTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


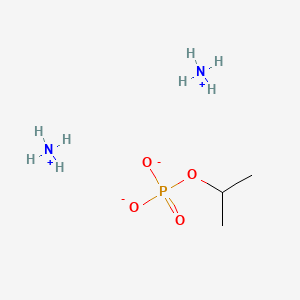
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
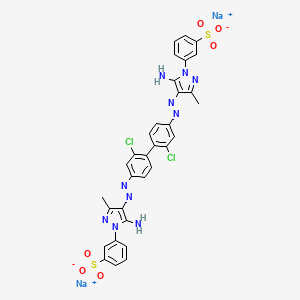
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
